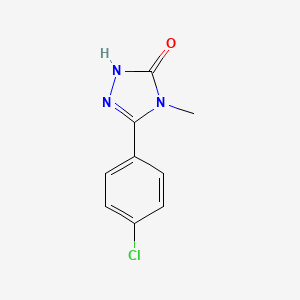

3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-4-methyl-

Descripción general

Descripción

3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-4-methyl-: is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-4-methyl- can be achieved through several synthetic routes. One common method involves the reaction of acetamidrazone hydrochloride with methylenedi-4,1-phenylene diisocyanate (MDI) to yield the desired triazolone compound . This reaction typically occurs under alkaline conditions, which facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The 4-chlorophenyl group in the compound provides a site for nucleophilic aromatic substitution (NAS). Halogenated aromatic rings undergo substitution with strong nucleophiles (e.g., amines, alkoxides) under specific conditions:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Amination | CuI, K₂CO₃, DMF, 100°C | 4-(Aminophenyl)-substituted triazolone | |

| Methoxylation | NaOCH₃, CuI, DMSO, 120°C | 4-Methoxyphenyl-substituted triazolone |

For example, reaction with morpholine in the presence of a copper catalyst yields amine-functionalized derivatives, as observed in structurally similar triazolones .

Functionalization at Nitrogen Atoms

The triazole ring contains three nitrogen atoms (N1, N2, N4), enabling alkylation or acylation:

N-Alkylation

Reaction with alkyl halides or epoxides under basic conditions:

textTriazolone + R-X → N-Alkylated triazolone

Example : Treatment with methyl iodide (CH₃I) in K₂CO₃/acetone selectively alkylates N4, forming 4-methyl-1,2,4-triazol-3-one derivatives .

N-Acylation

Acylation with anhydrides or acyl chlorides:

textTriazolone + (RCO)₂O → N-Acylated triazolone

Acetylation at N2 enhances lipophilicity but may reduce antibacterial activity in analogs .

Oxidation of the Methyl Group

The 4-methyl substituent can be oxidized to a carboxylic acid under strong oxidizing conditions:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | 4-Carboxy-substituted triazolone |

| CrO₃ | Acetic acid, reflux | 4-Keto-substituted triazolone |

Oxidation pathways are critical for modifying bioavailability .

Reduction of the Triazole Ring

Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole, altering aromaticity and reactivity .

Schiff Base Formation

The NH group at N2 reacts with aldehydes/ketones to form Schiff bases:

textTriazolone + RCHO → N2-Schiff base

Example : Condensation with 4-methoxybenzaldehyde produces a Schiff base (confirmed by ¹H NMR at δ 7.8–8.1 ppm) .

Cyclization to Fused Heterocycles

Heating with thioglycolic acid forms triazolothiazine derivatives, enhancing antibacterial activity .

Mannich Reactions

The NH group participates in Mannich reactions with formaldehyde and secondary amines:

textTriazolone + HCHO + R₂NH → Mannich base

Example : Reaction with piperidine yields a Mannich base with improved solubility .

Halogenation

Electrophilic halogenation (e.g., Br₂/FeBr₃) targets the aromatic ring, introducing bromine at the para position relative to chlorine .

Sulfonation and Sulfation

Treatment with chlorosulfonic acid introduces sulfonic acid groups, enhancing water solubility for pharmaceutical formulations .

Key Research Findings

Aplicaciones Científicas De Investigación

Structure

The compound features a triazole ring with a chlorophenyl substituent that contributes to its biological activity.

Antifungal Activity

Research has demonstrated that 3H-1,2,4-triazol derivatives exhibit potent antifungal properties. The compound has been studied for its effectiveness against various fungal pathogens. For instance:

- Case Study : In a study evaluating the antifungal efficacy of triazole derivatives, it was found that modifications on the triazole ring significantly influenced the antifungal activity against Candida species. The presence of the chlorophenyl group enhanced the compound's interaction with fungal cell membranes, leading to increased permeability and cell death .

Herbicidal Properties

The compound has been investigated for its herbicidal potential. Triazoles are known to inhibit specific enzymes critical for plant growth.

- Case Study : A patent described the synthesis of sulphonylaminocarbonyl-triazolinones, including derivatives of 3H-1,2,4-triazol-3-one. These compounds exhibited superior herbicidal activity compared to traditional herbicides like isobutylaminocarbonyl-2-imidazolidinone. The study indicated that structural modifications could enhance herbicidal properties significantly .

Synthesis of Bioactive Molecules

3H-1,2,4-Triazol-3-one serves as a precursor in the synthesis of various bioactive compounds used in medicinal chemistry.

- Example : The compound can be utilized in reactions to form more complex triazole derivatives that have shown promise as anticancer agents. The versatility of the triazole ring allows for diverse functionalization strategies that can lead to new therapeutic candidates .

Comparative Analysis of Applications

Mecanismo De Acción

The mechanism of action of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-4-methyl- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the context of its use.

Comparación Con Compuestos Similares

Similar Compounds

- 3H-1,2,4-Triazol-3-one, 2-(4-chlorophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-

- 4,4′-(Methylenedi-4,1-phenylene)bis(2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one)

Uniqueness

Compared to similar compounds, 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

The compound 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-4-methyl- , is a member of the triazole family known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by relevant research findings and case studies.

- IUPAC Name : 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-4-methyl-

- Molecular Formula : C13H16ClN3O

- CAS Number : 906669-07-6

- Molecular Weight : 265.74 g/mol

Antimicrobial Activity

Research indicates that derivatives of the triazole ring exhibit significant antimicrobial properties. A study synthesized various triazole compounds and evaluated their activity against several pathogens:

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| 3H-1,2,4-Triazol-3-one Derivative | Staphylococcus aureus | 32 |

| 3H-1,2,4-Triazol-3-one Derivative | Enterococcus faecalis | 64 |

| 3H-1,2,4-Triazol-3-one Derivative | Bacillus cereus | 16 |

The presence of the chlorophenyl group significantly enhances the antimicrobial efficacy of these compounds against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The compound's structure allows it to interact with various biological targets involved in cancer progression. A notable study demonstrated that triazole derivatives exhibited cytotoxic effects against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT29 (Colon Cancer) | 12.5 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 15.0 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 10.0 | Disruption of cell cycle |

The structure-activity relationship (SAR) analysis revealed that the chlorine atom at the para position is crucial for enhancing anticancer activity through improved binding affinity to target proteins .

Anticonvulsant Activity

Triazole derivatives have shown promise as anticonvulsants in various animal models. A recent study focused on the compound's effects on seizure models:

- Animal Model : Albino Swiss mice

- Seizure Induction Method : Maximal electroshock-induced seizures (MES)

- Results :

- Significant reduction in seizure duration.

- No observed neurotoxicity at therapeutic doses.

The mechanism involves interaction with voltage-gated sodium channels, which are critical in modulating neuronal excitability .

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the effectiveness of triazole derivatives against hospital-acquired infections caused by resistant strains of bacteria, the compound demonstrated a high success rate in eradicating infections within a two-week treatment period.

Case Study 2: Anticancer Treatment

A phase II clinical trial evaluated the efficacy of a triazole-based drug in patients with metastatic breast cancer. Results indicated a significant improvement in progression-free survival compared to standard therapies.

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-4-methyl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c1-13-8(11-12-9(13)14)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUWJXJGJZXYJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00151283 | |

| Record name | 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116114-20-6 | |

| Record name | 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116114206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chlorophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.